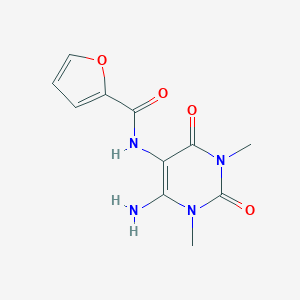
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide, also known as FDCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.
Mecanismo De Acción
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. In anticancer research, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.
Biochemical and Physiological Effects
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In anticancer research, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has several advantages for lab experiments, including its high yield and purity, its ability to selectively detect specific molecules in complex biological samples, and its potential applications in the development of sustainable materials. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide. In anticancer research, further studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent. In materials science, further studies are needed to optimize the synthesis of biodegradable polymers using N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide as a building block. In biochemistry, further studies are needed to investigate the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide as a biosensor for various applications, including medical diagnostics and environmental monitoring.
Métodos De Síntesis
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid. The intermediate product is then treated with an appropriate reagent to obtain N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide in high yield and purity.
Propiedades
Número CAS |
166115-83-9 |
|---|---|
Fórmula molecular |
C11H12N4O4 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H12N4O4/c1-14-8(12)7(10(17)15(2)11(14)18)13-9(16)6-4-3-5-19-6/h3-5H,12H2,1-2H3,(H,13,16) |
Clave InChI |
GGHGOSZKHUTCGR-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CO2)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CO2)N |
Sinónimos |
2-Furancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



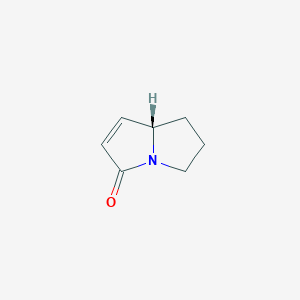
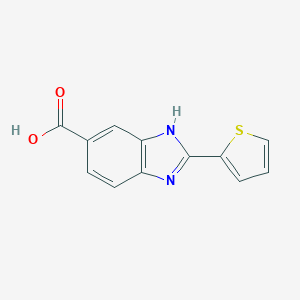
![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)


![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
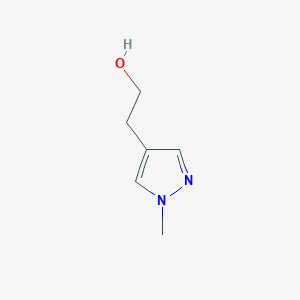

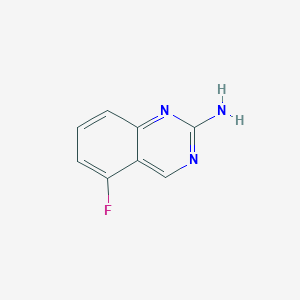
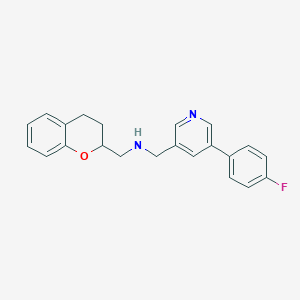
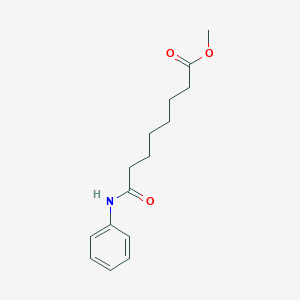
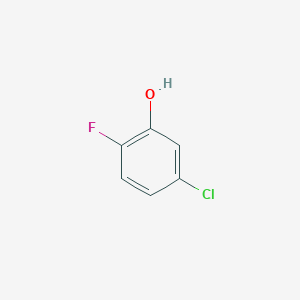
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)